Home > Products > Screening Compounds P103788 > Abacavir sulfate and Lamivudine
Abacavir sulfate and Lamivudine - 852337-16-7

Abacavir sulfate and Lamivudine

Catalog Number: EVT-1573126
CAS Number: 852337-16-7
Molecular Formula: C22H29N9O4S
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abacavir sulfate and lamivudine are two synthetic nucleoside analogs that serve as important components in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Both compounds belong to the class of nucleoside reverse transcriptase inhibitors, which are crucial in managing HIV by inhibiting the reverse transcriptase enzyme necessary for viral replication. Abacavir sulfate is chemically designated as (1S, cis)-4-[2-amino-6-(cyclopropyl amino)-9H-purin-9-yl]-2-cyclopentene-1-methanol sulfate, while lamivudine is identified as (2R, cis)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one . The combination of these two drugs is often used in conjunction with other antiretroviral agents to enhance therapeutic efficacy and improve patient outcomes.

Source and Classification

Abacavir sulfate and lamivudine are classified under nucleoside reverse transcriptase inhibitors. These compounds are derived from synthetic processes and are included in various pharmacopoeias, including the European Pharmacopoeia and the United States Pharmacopeia . They are primarily sourced from pharmaceutical manufacturing facilities that adhere to stringent regulatory standards for drug production.

Synthesis Analysis

Methods

The synthesis of abacavir sulfate involves multiple steps starting from a chiral precursor. The process maintains the desired stereochemistry at specific chiral centers throughout the synthesis. The conversion does not alter the chirality of the starting material, ensuring that the final product retains its pharmacological properties . Lamivudine is synthesized through a different pathway that includes the formation of a pyrimidine ring structure, which is critical for its activity against HIV.

Technical Details

The synthesis typically employs techniques such as dry mixing and wet granulation to optimize the formulation. The active pharmaceutical ingredients undergo rigorous quality control measures to ensure purity and potency before being combined into tablet forms for administration .

Molecular Structure Analysis

Structure

The molecular structures of abacavir sulfate and lamivudine can be depicted as follows:

  • Abacavir Sulfate:
    • Chemical Formula: C14H18N6O3S
    • Structure:
  • Lamivudine:
    • Chemical Formula: C8H10N2O3S
    • Structure:

Data

The molecular weights for abacavir sulfate and lamivudine are approximately 286.36 g/mol and 229.25 g/mol, respectively .

Chemical Reactions Analysis

Reactions

The primary reactions involving abacavir and lamivudine occur during their metabolic activation within human cells. Abacavir is converted into its active metabolite, carbovir triphosphate, while lamivudine is phosphorylated to its active form, lamivudine triphosphate. These transformations are facilitated by cellular kinases that add phosphate groups to these compounds, enabling them to effectively inhibit reverse transcriptase activity .

Technical Details

The metabolic pathways for both drugs involve several enzymatic reactions that ensure their conversion into active forms capable of competing with natural nucleotides for incorporation into viral DNA during replication.

Mechanism of Action

The mechanism of action for abacavir sulfate and lamivudine is centered around their ability to mimic natural nucleosides. Once activated inside cells:

  • Abacavir Triphosphate competes with deoxyguanosine triphosphate during viral DNA synthesis.
  • Lamivudine Triphosphate competes with deoxycytidine triphosphate.

Both active metabolites inhibit reverse transcriptase by incorporating themselves into the growing viral DNA chain, leading to chain termination and preventing further viral replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Both compounds typically appear as white to off-white powders.
  • Solubility: Abacavir sulfate is soluble in water, while lamivudine exhibits moderate solubility in aqueous solutions.

Chemical Properties

  • Stability: Both compounds are stable under normal conditions but can degrade under extreme temperatures or humidity.
  • pH Sensitivity: The solubility and stability of these drugs can be affected by pH levels in formulations .

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography have been developed for quantitative analysis of these compounds in pharmaceutical preparations, ensuring compliance with regulatory standards for potency and purity .

Applications

Abacavir sulfate and lamivudine are primarily used in combination therapy for HIV-1 infection. Their synergistic effects enhance antiviral activity while minimizing resistance development. They are also utilized in research settings to study HIV pathogenesis and treatment strategies. Furthermore, ongoing studies explore their potential applications in other viral infections or related therapeutic areas .

Chemical Composition and Synthesis

Structural Characterization of Abacavir Sulfate and Lamivudine

Abacavir sulfate ({(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate) and lamivudine (4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one) are nucleoside reverse transcriptase inhibitors (NRTIs) with distinct heterocyclic frameworks. Abacavir features a cyclopentene ring substituted with a purine derivative and a hydroxymethyl group, while lamivudine contains an oxathiolane sugar linked to a cytosine analogue. Both compounds exhibit specific stereochemical requirements: Abacavir’s antiviral activity depends on the 1S,4R absolute configuration, whereas lamivudine’s efficacy requires the 2R,5S enantiomer. The sulfate counterion in abacavir enhances crystallinity and solubility, critical for pharmaceutical processing [6] [7].

Table 1: Structural Attributes of Abacavir Sulfate and Lamivudine

PropertyAbacavir SulfateLamivudine
Molecular FormulaC₁₄H₁₈N₆O·H₂SO₄C₈H₁₁N₃O₃S
Key Stereocenters1S,4R2R,5S
Sugar MoietyCyclopentene1,3-Oxathiolane
Nucleobase6-Aminopurine with cyclopropylamino substitutionCytosine analogue
CounterionSulfate (2:1 salt)None

Synthetic Pathways for Nucleoside Analogues

The synthesis of nucleoside analogues like abacavir and lamivudine employs chiral pool strategies or asymmetric catalysis. Modern approaches emphasize modularity:

  • De Novo Routes: A 5-step platform for C4ʹ-modified nucleosides uses enantioselective aldol reactions between 2,2-dimethoxyacetaldehyde and dioxanone derivatives, achieving 93–94% enantiomeric excess. Key intramolecular trans-acetalizations forge the ribose core, followed by Vorbrüggen glycosylation to install nucleobases [3].
  • Biocatalytic Methods: Enzymatic transglycosylation enables nucleobase exchange, though chemical synthesis remains dominant for C4ʹ-ethynyl modifications (e.g., islatravir). Recent Ni-catalyzed electrochemical couplings permit C2ʹ-arylations, expanding access to non-natural analogues [5] [3].
  • Protecting Group Strategies: Selective C3ʹ/5ʹ-acetonide protection in uridine synthesis is achieved in three steps from achiral aldehydes using proline-catalyzed fluorination and enantioselective aldol reactions [1].

Table 2: Advanced Synthetic Methodologies for Nucleoside Analogues

MethodKey StepsAdvantagesLimitations
De Novo TransacetalizationAldol reaction → Grignard addition → Cyclization5 steps; modular C4ʹ modificationsRequires anhydrous conditions
Biocatalytic TransglycosylationEnzyme-catalyzed nucleobase exchangeNo protecting groups; high β-selectivityNarrow substrate scope
Asymmetric AldolProline-catalyzed fluorination/aldol sequence3 steps; gram-scale demonstratedLimited to uridine derivatives

Optimization of Co-Formulation Processes

Fixed-dose combinations of abacavir sulfate and lamivudine require compatibility screening to prevent interactions. Key developments include:

  • Excipient Selection: Microcrystalline cellulose (MCC) and sodium starch glycolate are preferred fillers/disintegrants due to minimal adsorption of active ingredients. Magnesium stearate (0.5–1.5% w/w) ensures uniform powder flow during direct compression [6].
  • Stabilization Strategies: Enteric coatings mitigate acid-induced degradation of abacavir in gastric environments. Lyophilization of lamivudine-containing formulations prevents hydrolysis during storage [6] [4].
  • Analytical Controls: Ultra-high-performance liquid chromatography (UHPLC) with BEH C8 columns (50 mm × 2.1 mm, 1.7 μm) resolves degradation products using 0.1% o-phosphoric acid/methanol gradients at 0.4 mL/min. This achieves 6-minute run times with 0.001 mg detection limits [4].

Stability and Degradation Profiles Under Varied Conditions

Forced degradation studies reveal distinct pathways for abacavir sulfate and lamivudine:

  • Acidic Hydrolysis: Abacavir generates four major degradants (A2, A4, A5, A10) in 1N HCl at 80°C/1h via glycosidic cleavage and purine depurination. Lamivudine undergoes oxathiolane ring opening under identical conditions [2] [8].
  • Oxidative Stress: Treatment with 15% H₂O₂ produces abacavir sulfoxide (A1) and N-oxide derivatives. Mass spectrometry confirms m/z 287.1 [M+H]⁺ for A1, with MS/MS fragments at m/z 191.0 and 152.0 [8] [4].
  • Solid-State Stability: Thermal stress (105°C/10 days) induces cyclopropylamino elimination in abacavir, forming impurity B (EP monograph). Photolysis causes C8-hydroxylation in the purine ring, detected by LC–MS at m/z 298.1 [4] [2].
  • Mechanistic Insights: Degradation kinetics follow first-order kinetics under acid hydrolysis (k = 0.042 h⁻¹ at 80°C). Nucleophilic attack at C6 of abacavir’s purine drives degradation, while lamivudine’s instability stems from oxathiolane ring strain [8] [2].

Table 3: Major Degradation Products of Abacavir Sulfate

DegradantStress ConditionProposed StructureLC–MS/MS Signature (m/z)Formation Mechanism
A115% H₂O₂, 30°C, 10 daysPurine N-oxide287.1 → 191.0/152.0Nucleophilic oxidation
A21N HCl, 80°C, 1hDepurinated cyclopentene derivative152.1 → 110.0Glycosidic bond hydrolysis
A41N NaOH, 80°C, 48hCarbinolamine dehydration product276.2 → 178.0Base-catalyzed elimination
Impurity BSolid state, 105°C, 10dCyclopropylamino-loss adduct262.1 → 145.0Thermal dealkylation

Properties

CAS Number

852337-16-7

Product Name

Abacavir sulfate and Lamivudine

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C22H29N9O4S

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C14H18N6O.C8H11N3O3S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t8-,10+;6-,7+/m10/s1

InChI Key

UGWQMIXVUBLMAH-IVVFTGHFSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Synonyms

abacavir - lamivudine
abacavir sulfate-lamivudine combination
abacavir, lamivudine drug combination
abacavir-lamivudine combination
Epzicom

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.